molecular formula C17H12FN3OS B2594064 5-[(2-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439108-27-7

5-[(2-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2594064
CAS No.: 439108-27-7
M. Wt: 325.36
InChI Key: RAYOKZJVURGEOE-UHFFFAOYSA-N
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Description

5-[(2-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a versatile compound with a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-[(2-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves the reaction of 2-fluorobenzyl chloride with imidazo[1,2-c]quinazolin-2(3H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

5-[(2-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom. Common reagents and conditions used in these reactions include organic solvents like DMF or dichloromethane, and catalysts such as palladium on carbon. .

Scientific Research Applications

5-[(2-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound has shown potential in biological studies, including enzyme inhibition and receptor binding assays.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound is used in material science for the development of new materials with unique properties, such as enhanced conductivity or catalytic activity

Mechanism of Action

The mechanism of action of 5-[(2-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

5-[(2-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one can be compared with other similar compounds, such as:

    5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one: This compound has a similar structure but with the fluorine atom positioned differently on the benzyl group, which may result in different chemical and biological properties.

    5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one: The presence of a methyl group instead of a fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS/c18-13-7-3-1-5-11(13)10-23-17-19-14-8-4-2-6-12(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYOKZJVURGEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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